Maclurin (2,4,6-Trihydroxybenzophenone; (2,4,6-Trihydroxyphenyl)(phenyl)methanone) is a natural polyphenol belonging to the benzophenone class. It is primarily found in plants belonging to the Moraceae family, notably in the wood of the Osage orange (Maclura pomifera) from which it derives its name []. It is also present in various other plant species, including white mulberry (Morus alba), purple mangosteen (Garcinia mangostana), and mango (Mangifera indica) [, , , , , , , ]. Maclurin typically exists as a white to yellowish crystalline powder.
The primary source of maclurin is the Osage orange tree, which is native to North America. The fruit of this tree contains high concentrations of maclurin and related compounds. Other sources include various fruits and vegetables where flavonoids are prevalent, contributing to their health-promoting effects.
Maclurin is classified as a flavonoid, specifically a type of flavonol. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits.
Maclurin can be synthesized through several methods, primarily involving the extraction from natural sources or through chemical synthesis in laboratory settings.
The extraction process requires careful control of temperature and time to maximize yield while minimizing degradation of sensitive compounds. Chemical synthesis often involves multiple steps and purification processes to isolate maclurin from by-products.
The molecular formula of maclurin is . Its structure features:
Maclurin participates in various chemical reactions due to its functional groups. Key reactions include:
The reactivity of maclurin is influenced by pH, temperature, and the presence of catalysts during reactions. These factors must be optimized for desired outcomes in synthetic applications.
Maclurin exerts its biological effects primarily through:
Research indicates that maclurin can significantly reduce fatty acid synthesis in adipocytes (fat cells), promoting metabolic health by enhancing energy expenditure and reducing fat accumulation .
Relevant analyses show that maclurin's antioxidant capacity is significantly higher than many other flavonoids, indicating its potential as a therapeutic agent .
Maclurin has several promising applications in scientific research:
Research continues into expanding the applications of maclurin across various fields, particularly focusing on its role in disease prevention and health promotion .
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